molecular formula C15H21ClN4O3 B2382876 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride CAS No. 748134-95-4

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride

Cat. No.: B2382876
CAS No.: 748134-95-4
M. Wt: 340.81
InChI Key: HEDHRNFVBYFLIT-UHFFFAOYSA-N
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Description

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride is a complex organic compound characterized by its unique structure, which includes a benzyl group substituted with carboxy and methoxy groups, and a tetraazaadamantane core

Preparation Methods

The synthesis of 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride typically involves multiple steps. One common method includes the reaction of 3-carboxy-4-methoxybenzyl chloride with 1,3,5,7-tetraazaadamantane under specific conditions. The reaction is often catalyzed by ceric ammonium nitrate (CAN) and conducted under microwave irradiation to enhance yield and reduce reaction time . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyl group allows for electrophilic and nucleophilic substitution reactions, where common reagents include halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials, including catalysts and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its tetraazaadamantane core, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-methoxy-5-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-ylmethyl)benzoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3.ClH/c1-22-14-3-2-12(4-13(14)15(20)21)5-19-9-16-6-17(10-19)8-18(7-16)11-19;/h2-4H,5-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDHRNFVBYFLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C[N+]23CN4CN(C2)CN(C4)C3)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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